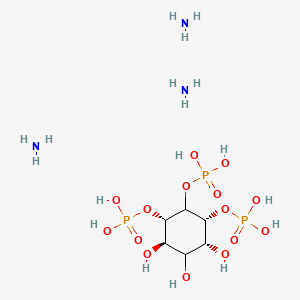

D-Ins 1,4,5-trisphosphate triammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Ins 1,4,5-trisphosphate triammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired trisphosphate configuration. The reaction conditions often require controlled pH, temperature, and the presence of specific enzymes or chemical catalysts to ensure the correct positioning of phosphate groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: D-Ins 1,4,5-trisphosphate triammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions where the phosphate groups are cleaved by specific phosphatases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP (adenosine triphosphate) for phosphorylation and specific phosphatases for dephosphorylation. The reactions typically occur under physiological conditions, with pH and temperature maintained to mimic cellular environments .

Major Products Formed: The major products formed from the reactions of this compound include various phosphorylated derivatives of inositol, such as inositol 1,3,4,5-tetrakisphosphate. These products play crucial roles in cellular signaling pathways .

Applications De Recherche Scientifique

Scientific Research Applications

D-Ins(1,4,5)P3 serves as a pivotal second messenger in cellular signaling. Its primary function is to mediate the release of calcium ions from the endoplasmic reticulum into the cytoplasm, influencing various cellular responses. The following sections detail its applications in different research domains.

Cell Biology Studies

- Calcium Signaling Pathways : D-Ins(1,4,5)P3 is extensively used to investigate calcium signaling mechanisms. Researchers utilize this compound to study how cells respond to external stimuli by modulating intracellular calcium levels .

- Signal Transduction Research : The compound is instrumental in elucidating the pathways involved in signal transduction. By applying D-Ins(1,4,5)P3 in experimental setups, scientists can observe its effects on cellular responses and interactions with other signaling molecules .

Pharmaceutical Applications

- Therapeutic Potential : There is growing interest in the therapeutic applications of D-Ins(1,4,5)P3 due to its involvement in various diseases. Alterations in its signaling pathways have been linked to conditions such as cancer and neurodegenerative disorders .

- Drug Development : The compound's ability to induce calcium release makes it a candidate for developing drugs targeting specific calcium-related pathologies. Studies are ongoing to explore its efficacy as a therapeutic agent .

Biochemical Assays

- Functional Assays : D-Ins(1,4,5)P3 is frequently employed in functional assays to measure the activity of inositol trisphosphate receptors (IP3Rs). These assays help determine how effectively the compound can trigger calcium release and facilitate further research into receptor pharmacology .

Comparative Analysis of Related Compounds

To better understand the unique role of D-Ins(1,4,5)P3 in cellular signaling, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-myo-Inositol 1,3,4-trisphosphate | Phosphates at positions 1, 3, and 4 | Involved primarily in different signaling pathways |

| D-myo-Inositol 1,4-bisphosphate | Phosphates at positions 1 and 4 | Acts as a precursor in phosphoinositide metabolism |

| D-myo-Inositol hexakisphosphate | Six phosphate groups attached | Functions as a signaling molecule but more complex |

| D-myo-Inositol 1-phosphate | Single phosphate group at position 1 | Less active in calcium signaling compared to trisphosphates |

This table illustrates that while all these compounds are involved in cellular signaling processes, D-Ins(1,4,5)P3 has a distinct role due to its specific mechanism of action on IP3Rs .

Case Study 1: Calcium Release Mechanism

A study focusing on the kinetics of single IP3R channels demonstrated that D-Ins(1,4,5)P3 effectively induces calcium release from intracellular stores. This research highlighted the compound's potency and specificity in activating IP3Rs under various conditions .

Case Study 2: Therapeutic Implications

Research investigating the role of D-Ins(1,4,5)P3 in neurodegenerative diseases has revealed that dysregulation of its signaling pathway may contribute to neuronal death. This finding underscores the potential for developing targeted therapies aimed at modulating D-Ins(1,4,5)P3 levels to protect against neurodegeneration .

Mécanisme D'action

The mechanism of action of D-Ins 1,4,5-trisphosphate triammonium salt involves its binding to inositol trisphosphate receptors on the endoplasmic reticulum membrane. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm, leading to various downstream cellular effects. The molecular targets include inositol trisphosphate receptors, and the pathways involved are primarily related to calcium signaling and homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- D-myo-Inositol 1,4,5-trisphosphate trisodium salt

- D-myo-Inositol 1,3,4,5-tetrakisphosphate

- L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate triammonium salt

Uniqueness: D-Ins 1,4,5-trisphosphate triammonium salt is unique due to its specific role in calcium signaling and its ability to interact with inositol trisphosphate receptors. Compared to other similar compounds, it has a distinct phosphorylation pattern that allows it to specifically regulate intracellular calcium levels. This specificity makes it a valuable tool in both research and therapeutic applications .

Activité Biologique

D-Ins 1,4,5-trisphosphate (Ins(1,4,5)P₃) triammonium salt is a crucial intracellular signaling molecule involved in various biological processes. It primarily acts as a second messenger in the phosphoinositide signaling pathway, mediating calcium ion (Ca²⁺) release from the endoplasmic reticulum (ER) and influencing numerous cellular functions. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Inositol 1,4,5-trisphosphate Receptors (IP3Rs)

D-Ins(1,4,5)P₃ binds to inositol 1,4,5-trisphosphate receptors (IP3Rs), which are located on the ER membrane. This binding triggers the opening of these channels, leading to the release of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways that regulate processes such as muscle contraction, neurotransmitter release, and gene expression .

Biological Functions

- Calcium Mobilization : The primary function of D-Ins(1,4,5)P₃ is to mobilize Ca²⁺ from intracellular stores. This process is essential for various physiological responses including muscle contraction and neurotransmitter release.

- Signal Transduction : It plays a pivotal role in signal transduction pathways activated by growth factors and hormones.

- Phytopathogenic Response : In plant cells, D-Ins(1,4,5)P₃ is involved in the elicitation of phytoalexins in response to pathogen attack. For instance, treatment with elicitors from fungi increases Ins(1,4,5)P₃ levels significantly within minutes .

Case Studies and Experimental Data

Several studies have investigated the biological activity of D-Ins(1,4,5)P₃. Below are summarized findings from key research articles:

Physiological Implications

The biological activity of D-Ins(1,4,5)P₃ has significant implications across various fields:

- Neuroscience : Understanding its role in neurotransmission can aid in developing treatments for neurological disorders.

- Plant Biology : Insights into its function during pathogen response can inform agricultural practices and crop resilience strategies.

Propriétés

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.